Cas no 1260820-07-2 (3-(3-methyl-2-nitrophenyl)azetidine)

3-(3-Methyl-2-nitrophenyl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a 3-methyl-2-nitrophenyl group. This structure confers unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a versatile intermediate for the synthesis of more complex molecules. The presence of the nitro group enhances its suitability for further functionalization, such as reduction to amines or participation in cycloaddition reactions. The compact azetidine ring offers steric and electronic properties distinct from larger heterocycles, making it valuable for fine-tuning molecular properties in drug discovery. Its well-defined structure ensures reproducibility in synthetic applications.
3-(3-methyl-2-nitrophenyl)azetidine structure
1260820-07-2 structure
Product name:3-(3-methyl-2-nitrophenyl)azetidine
CAS No:1260820-07-2
MF:C10H12N2O2
MW:192.214482307434
CID:6427405
PubChem ID:129916405

3-(3-methyl-2-nitrophenyl)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methyl-2-nitrophenyl)azetidine
    • 1260820-07-2
    • EN300-1858702
    • Inchi: 1S/C10H12N2O2/c1-7-3-2-4-9(8-5-11-6-8)10(7)12(13)14/h2-4,8,11H,5-6H2,1H3
    • InChI Key: UMCUKDBFWGUAPM-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C)=CC=CC=1C1CNC1)=O

Computed Properties

  • Exact Mass: 192.089877630g/mol
  • Monoisotopic Mass: 192.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 57.8Ų

3-(3-methyl-2-nitrophenyl)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1858702-1.0g
3-(3-methyl-2-nitrophenyl)azetidine
1260820-07-2
1g
$1214.0 2023-06-01
Enamine
EN300-1858702-0.05g
3-(3-methyl-2-nitrophenyl)azetidine
1260820-07-2
0.05g
$1020.0 2023-09-18
Enamine
EN300-1858702-0.25g
3-(3-methyl-2-nitrophenyl)azetidine
1260820-07-2
0.25g
$1117.0 2023-09-18
Enamine
EN300-1858702-2.5g
3-(3-methyl-2-nitrophenyl)azetidine
1260820-07-2
2.5g
$2379.0 2023-09-18
Enamine
EN300-1858702-5g
3-(3-methyl-2-nitrophenyl)azetidine
1260820-07-2
5g
$3520.0 2023-09-18
Enamine
EN300-1858702-10.0g
3-(3-methyl-2-nitrophenyl)azetidine
1260820-07-2
10g
$5221.0 2023-06-01
Enamine
EN300-1858702-0.5g
3-(3-methyl-2-nitrophenyl)azetidine
1260820-07-2
0.5g
$1165.0 2023-09-18
Enamine
EN300-1858702-0.1g
3-(3-methyl-2-nitrophenyl)azetidine
1260820-07-2
0.1g
$1068.0 2023-09-18
Enamine
EN300-1858702-1g
3-(3-methyl-2-nitrophenyl)azetidine
1260820-07-2
1g
$1214.0 2023-09-18
Enamine
EN300-1858702-5.0g
3-(3-methyl-2-nitrophenyl)azetidine
1260820-07-2
5g
$3520.0 2023-06-01

Additional information on 3-(3-methyl-2-nitrophenyl)azetidine

Comprehensive Overview of 3-(3-Methyl-2-Nitrophenyl)Azetidine (CAS No. 1260820-07-2): Properties, Applications, and Industry Insights

3-(3-Methyl-2-nitrophenyl)azetidine (CAS 1260820-07-2) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines an azetidine ring—a four-membered nitrogen-containing heterocycle—with a 3-methyl-2-nitrophenyl substituent, offering a versatile scaffold for drug discovery. Recent studies highlight its potential as a bioactive intermediate in modulating enzyme activity or receptor binding, aligning with the growing demand for small-molecule therapeutics targeting metabolic disorders and inflammation.

In the context of AI-driven drug design, this compound exemplifies how fragment-based molecular frameworks accelerate lead optimization. Researchers frequently search for "azetidine derivatives in medicinal chemistry" or "nitrophenyl modifications for drug solubility," reflecting industry interest in optimizing pharmacokinetic properties. The methyl-nitro substitution pattern on the phenyl ring enhances electron-withdrawing effects, which may influence binding affinity in target proteins—a topic explored in computational chemistry forums.

Synthetic routes to CAS 1260820-07-2 often involve Pd-catalyzed cross-coupling or ring-closing metathesis, methods trending in "green chemistry" discussions due to their atom efficiency. Analytical characterization via LC-MS and NMR spectroscopy confirms its high purity (>98%), a critical parameter for preclinical studies. Notably, its logP value (predicted ~2.1) suggests moderate lipophilicity, making it a candidate for blood-brain barrier penetration studies—a hot topic in neurodegenerative disease research.

Beyond pharmaceuticals, 3-(3-methyl-2-nitrophenyl)azetidine finds niche applications in material science, particularly in designing photoactive polymers. The nitro group enables light-triggered reactivity, relevant to "smart coatings" and "self-healing materials"—keywords frequently queried in patent databases. Regulatory-wise, it complies with REACH and FDA guidelines for research chemicals, though users should consult SDS documentation for safe handling.

Market trends indicate rising demand for custom synthetic intermediates like this compound, driven by contract research organizations (CROs). Suppliers often list it under "high-value building blocks" or "scaffolds for combinatorial chemistry," addressing the need for diverse chemical libraries in high-throughput screening. Its stability under ambient conditions (25°C/60% RH) further supports logistics in global supply chains.

Future directions may explore its catalytic asymmetric synthesis—a trending search term—to access enantiopure variants for chiral drug development. Collaborative studies between computational chemists and experimentalists could unlock novel applications, positioning CAS 1260820-07-2 as a multifunctional research tool in the era of precision medicine and sustainable chemistry.

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